molecular formula C27H24N4O3S B3876077 3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE

3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE

Cat. No.: B3876077
M. Wt: 484.6 g/mol
InChI Key: ZKVNEUJUGDPZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. The pyrrolidine ring can be synthesized via cyclization of appropriate amines and diesters. The final compound is obtained by coupling these intermediates under specific conditions, such as the presence of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine ring.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a drug candidate. Its interactions with biological targets, such as enzymes and receptors, can be explored to develop new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Research into its pharmacokinetics and pharmacodynamics is essential to understand its efficacy and safety.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidoylsulfanyl)-1-phenylpyrrolidine-2,5-dione
  • 3-(3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidoylsulfanyl)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione

Uniqueness

The uniqueness of 3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE lies in its specific functional groups and their arrangement. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] 3,5-diphenyl-3,4-dihydropyrazole-2-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-34-21-14-12-20(13-15-21)30-25(32)17-24(26(30)33)35-27(28)31-23(19-10-6-3-7-11-19)16-22(29-31)18-8-4-2-5-9-18/h2-15,23-24,28H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVNEUJUGDPZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=N)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE
Reactant of Route 2
3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE
Reactant of Route 3
3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE
Reactant of Route 4
3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE
Reactant of Route 5
3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE
Reactant of Route 6
3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE

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